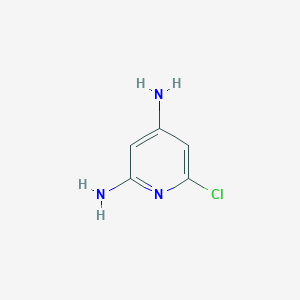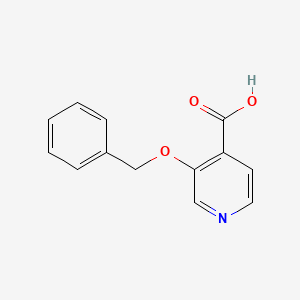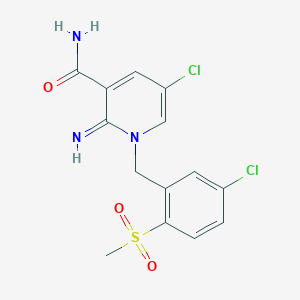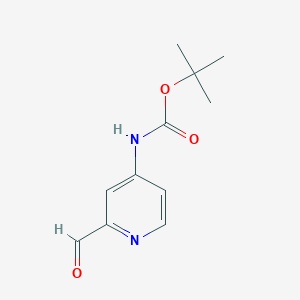
6-Chloropyridine-2,4-diamine
Overview
Description
6-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where two amino groups are substituted at the 2nd and 4th positions, and a chlorine atom is substituted at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloropyridine-2,4-diamine involves the chlorination of 2,4-diaminopyridine. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent. The process involves heating 2,4-diaminopyridine with phosphorus oxychloride, followed by quenching the reaction mixture with water or an alcohol to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents like phosphorus oxychloride are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Nitro derivatives of this compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
6-Chloropyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloropyridine-2,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary based on the specific derivative or formulation used .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-6-chloropyridine: Similar structure but with amino groups at the 2nd and 3rd positions.
2,4-Diamino-6-chloropyrimidine: A pyrimidine derivative with similar substitution patterns.
2,6-Diaminopyridine: Lacks the chlorine substitution but has amino groups at the 2nd and 6th positions.
Uniqueness
6-Chloropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-chloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSABFRTUHJSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309109 | |
| Record name | 6-Chloro-2,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-43-2 | |
| Record name | 6-Chloro-2,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[5-(3-chlorophenyl)-3-cyclopropyl-1H-pyrazol-4-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B1650724.png)


![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1650729.png)
![1-benzoyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1650730.png)

![N~1~-{[1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl}-N~1~-isopropyl-3-nitrobenzamide](/img/structure/B1650733.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N~1~-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B1650734.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine](/img/structure/B1650735.png)
![Tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-YL}carbamate](/img/structure/B1650737.png)




